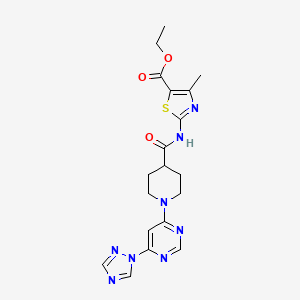
ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex compound that incorporates various pharmacophores known for their biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, a pyrimidine moiety, and a thiazole structure, which are known to exhibit diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing triazole and thiazole rings have been shown to inhibit various enzymes involved in disease pathways. For example, triazoles can act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have demonstrated significant antibacterial activity against various strains of bacteria, outperforming traditional antibiotics like ampicillin .
- Anticancer Properties : Research indicates that related compounds exhibit antiproliferative effects on cancer cell lines. The introduction of the triazole ring has been linked to improved activity in certain cancer types .
Biological Activity Data
| Biological Activity | Reference | IC₅₀ (μM) |
|---|---|---|
| Antibacterial (E. coli) | 12 | |
| Anticancer (HCT-116) | 6.2 | |
| Enzyme Inhibition (DNA gyrase) | 0.040 - 3.4 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a mechanism for its efficacy.
Case Study 2: Anticancer Activity
A series of experiments on cancer cell lines revealed that derivatives with similar structures exhibited lower IC₅₀ values compared to their predecessors. Specifically, compounds with the triazole moiety showed enhanced potency against HeLa cells, indicating that modifications in the molecular structure can lead to better therapeutic outcomes .
属性
IUPAC Name |
ethyl 4-methyl-2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-3-30-18(29)16-12(2)24-19(31-16)25-17(28)13-4-6-26(7-5-13)14-8-15(22-10-21-14)27-11-20-9-23-27/h8-11,13H,3-7H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUWFPXOJSVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














